molecular formula C16H16ClN3O2 B12786297 2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- CAS No. 139548-50-8

2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl-

Cat. No.: B12786297
CAS No.: 139548-50-8
M. Wt: 317.77 g/mol
InChI Key: BQAXJNKYEWRJGH-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The starting materials often include pyridinone derivatives and benzoxazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone derivatives: Compounds with similar structures but different substituents.

    Benzoxazole derivatives: Compounds with the benzoxazole moiety but different functional groups.

Uniqueness

2(1H)-Pyridinone, 3-(((4-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

139548-50-8

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

3-[(4-chloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H16ClN3O2/c1-3-10-7-12(16(21)19-9(10)2)18-8-14-20-15-11(17)5-4-6-13(15)22-14/h4-7,18H,3,8H2,1-2H3,(H,19,21)

InChI Key

BQAXJNKYEWRJGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C=CC=C3Cl)C

Origin of Product

United States

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